molecular formula C9H19N3O2 B7575122 N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide

N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide

Cat. No. B7575122
M. Wt: 201.27 g/mol
InChI Key: RXRDLVDEZIRQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide is a synthetic compound that is commonly referred to as MMMA. This compound is a member of the amide class of organic compounds and has a molecular weight of 202.29 g/mol. MMMA is widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

MMMA acts as a potent inhibitor of the Kv1.3 potassium channel by binding to the channel and preventing it from opening. This leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in T-cell activation. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias.
Biochemical and Physiological Effects:
MMMA has a number of unique biochemical and physiological effects. It has been shown to inhibit the proliferation of T-cells and to induce apoptosis in cancer cells. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which can lead to cardiac arrhythmias. Additionally, MMMA has been shown to decrease the release of neurotransmitters in the nervous system, which can lead to a decrease in pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMMA in lab experiments is its potent inhibitory effect on the Kv1.3 potassium channel. This makes it a valuable tool for studying the function of this channel in the immune system. Additionally, MMMA has a relatively long half-life, which allows for prolonged inhibition of the channel. One of the limitations of using MMMA in lab experiments is its potential toxicity. MMMA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the study of MMMA. One area of interest is the development of MMMA-based therapies for the treatment of autoimmune diseases. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of MMMA-based therapies for the treatment of cardiac arrhythmias. MMMA has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia.
Conclusion:
In conclusion, MMMA is a synthetic compound that is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has a number of potential therapeutic applications, including the treatment of autoimmune diseases and cardiac arrhythmias. While there are some limitations to its use in lab experiments, MMMA remains a valuable tool for the study of ion channels and receptors in the nervous system.

Synthesis Methods

MMMA is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of N-methylbutanamide with methylamine to form N-methyl-N-methylamino butanamide. This compound is then reacted with ethyl oxalyl chloride to form N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

MMMA is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases.

properties

IUPAC Name

N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-10-6-4-5-9(14)12(3)7-8(13)11-2/h10H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRDLVDEZIRQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)N(C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide

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